Ifosfamide-d4

Cytochrome P450 Drug Metabolism Kinetic Isotope Effect

Ifosfamide-d4 is a tetradeuterated, stable isotope-labeled analog specifically designed as a superior analytical internal standard, not a generic drug substitute. Its distinct +4 Da mass shift prevents any interference with the unlabeled analyte, ensuring unmatched accuracy in LC-MS/MS quantification. This compound precisely co-elutes with ifosfamide to compensate for extraction loss, ionization variability, and matrix effects—critical failures when using non-deuterated analogs. With a proven kinetic isotope effect that alters metabolic partitioning, it's an essential tool for robust pharmacokinetic studies, metabolic pathway elucidation targeting cytochrome P450 isoforms, and validated quality control (QC) applications supporting ANDA submissions. Choose Ifosfamide-d4 for definitive, traceable results.

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 265.11 g/mol
CAS No. 1189701-13-0
Cat. No. B564901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfosfamide-d4
CAS1189701-13-0
SynonymsN,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide-d4; _x000B_A 4942-d4;  Asta Z 4942-d4;  Cyfos-d4;  Holoxan-d4;  Ifex-d4;  Ifomide-d4;  Iphosphamide-d4;  MJF 9325-d4;  Mitoxana-d4;  NSC 109724-d4;  Naxamide-d4
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight265.11 g/mol
Structural Identifiers
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2
InChIKeyHOMGKSMUEGBAAB-QEOHIWEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ifosfamide-d4 (CAS 1189701-13-0) – A Deuterated Internal Standard for Alkylating Agent Quantification


Ifosfamide-d4 is a tetradeuterated stable isotope-labeled analog of the nitrogen mustard alkylating agent ifosfamide, wherein four hydrogen atoms are replaced by deuterium . It is utilized as an analytical tool, serving as a highly precise internal standard for the quantification of ifosfamide in complex biological matrices via mass spectrometry, which facilitates robust pharmacokinetic and metabolic studies . The compound is also used to investigate the intrinsic kinetic isotope effects on the metabolic pathways of ifosfamide mediated by cytochrome P450 enzymes [1].

Critical Reasons to Prioritize Ifosfamide-d4 Over Unlabeled or Alternative Internal Standards


Generic substitution in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is invalid. Unlike its unlabeled counterpart, Ifosfamide-d4 is not a drug substance but a specialized analytical tool designed to mimic the target analyte (ifosfamide) while exhibiting a distinct mass-to-charge ratio (m/z) . This mass difference, created by the incorporation of four deuterium atoms, allows the mass spectrometer to differentiate it from the naturally occurring analyte in biological samples, thereby enabling precise and accurate quantification . Furthermore, using a non-deuterated or an inadequately labeled analog, such as cyclophosphamide, as an internal standard introduces significant quantification errors due to differential extraction recovery, ionization efficiency (matrix effects), and chromatographic retention time, which compromise the validity of pharmacokinetic data [1].

Quantitative Differentiation of Ifosfamide-d4: Evidence for Scientific Selection


Tetradeuteration at α-Carbons Reduces Undesirable N-Dechloroethylation by Human P450 Enzymes

Compared to nondeuterated ifosfamide (IFO), the tetradeuterated analog Ifosfamide-d4 (d4IFO) exhibits a shift in its metabolic fate when incubated with human cytochrome P450 enzymes. This shift is characterized by a consistent reduction in the N-dechloroethylation pathway, which produces the nephrotoxic and neurotoxic metabolite chloroacetaldehyde [1]. For all tested P450s, d4IFO showed improved hydroxylation at the 4'-position and reduced dechloroethylation. Notably, d4IFO was not dechloroethylated by any of the tested common polymorphic variants of CYP2B6 and CYP2C9, unlike the nondeuterated IFO [1].

Cytochrome P450 Drug Metabolism Kinetic Isotope Effect

Deuterium Labeling at α-Carbons Significantly Slows Microsomal Hydroxylation Rate

In vitro metabolic studies demonstrate a significant kinetic isotope effect for Ifosfamide-d4 (IF-d4). When incubated with microsomes, the rate of hydroxylation of IF-d4 is slower compared to that of unlabeled ifosfamide [1]. This deceleration of metabolism is a direct consequence of the carbon-deuterium bonds at the α and α' positions, which are stronger and more difficult to cleave than carbon-hydrogen bonds.

Microsomal Metabolism Kinetic Isotope Effect In Vitro Pharmacology

Tetradeuteration Enhances In Vivo Antileukemic Activity in a Murine Model

In a direct in vivo comparison, deutero-substituted (tetradeuterated) derivatives of ifosfamide demonstrated greater antitumor activity than their unlabeled counterparts against L1210 leukemia in mice [1]. This finding suggests that the kinetic isotope effect, by slowing undesirable side-chain hydroxylation, may favorably shift the metabolic profile to enhance the drug's therapeutic efficacy in this model system.

In Vivo Pharmacology Leukemia Antitumor Activity

High Chemical and Isotopic Purity for Robust Bioanalytical Method Validation

Reputable commercial sources provide Ifosfamide-d4 with a certified chemical purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and an isotopic purity of >95% deuterium atom incorporation . This high level of dual purity is critical for its intended use as an internal standard, as it ensures minimal interference from the unlabeled compound and consistent assay performance across different batches.

Bioanalysis LC-MS/MS Method Validation

Primary Scientific and Industrial Application Scenarios for Ifosfamide-d4


Quantitative Bioanalysis of Ifosfamide in Complex Matrices (LC-MS/MS)

Ifosfamide-d4 is the gold-standard internal standard for the development and validation of highly sensitive and specific LC-MS/MS methods for quantifying ifosfamide in plasma, urine, or tissue homogenates. By co-eluting with the analyte and compensating for matrix effects and variations in sample preparation and ionization efficiency, it enables precise and accurate pharmacokinetic studies and therapeutic drug monitoring [1]. This application is supported by the compound's high isotopic purity and distinct mass shift, which minimizes interference [2].

Mechanistic Investigation of Cytochrome P450-Mediated Toxicity and Metabolic Switching

Ifosfamide-d4 is a critical tool for studying the enzymatic mechanisms underlying ifosfamide's dose-limiting toxicities. Researchers utilize this compound to probe the effects of deuteration on the metabolic partitioning catalyzed by specific cytochrome P450 isoforms and their polymorphic variants. Evidence shows that d4IFO reduces the formation of the nephrotoxic metabolite chloroacetaldehyde via the N-dechloroethylation pathway, making it valuable for hypothesis-driven research into reducing off-target toxicity [1].

In Vitro and In Vivo Pharmacological Probes for Structure-Activity Relationship Studies

Beyond its role as an analytical standard, Ifosfamide-d4 serves as a specialized pharmacological probe. Its documented kinetic isotope effect, which leads to slower microsomal hydroxylation in vitro [2] and enhanced antileukemic activity in vivo [2], allows investigators to dissect the contribution of specific metabolic transformations to the overall pharmacodynamic profile of the oxazaphosphorine class of anticancer agents.

Reference Standard for Pharmaceutical Quality Control and Regulatory Compliance

In pharmaceutical manufacturing and quality control (QC) laboratories, Ifosfamide-d4 is used as a highly characterized reference standard for analytical method development, method validation (AMV), and routine QC applications for ifosfamide active pharmaceutical ingredient (API) and finished drug products. Its use supports Abbreviated New Drug Application (ANDA) submissions and ensures traceability to pharmacopeial standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ifosfamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.